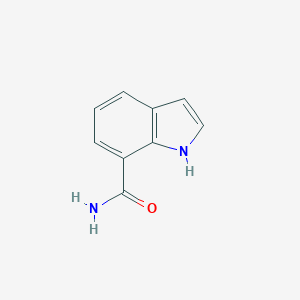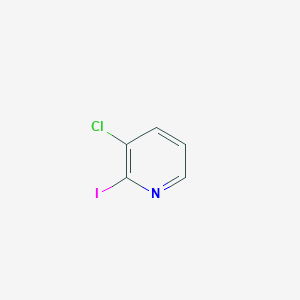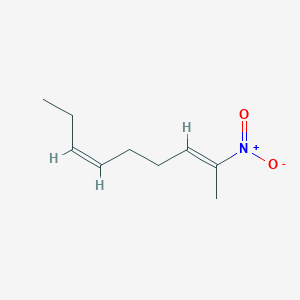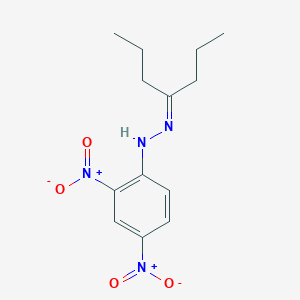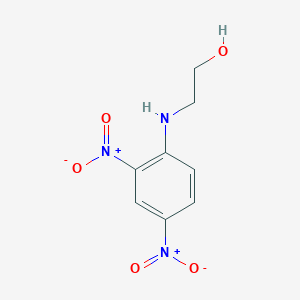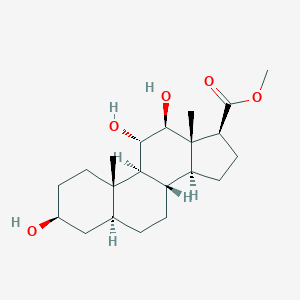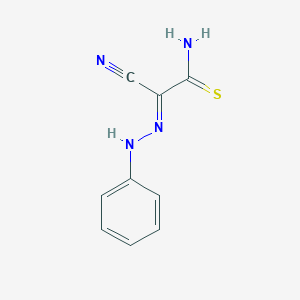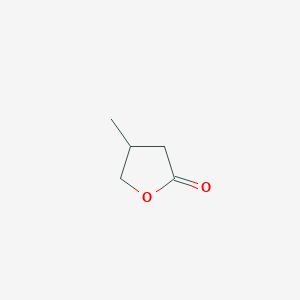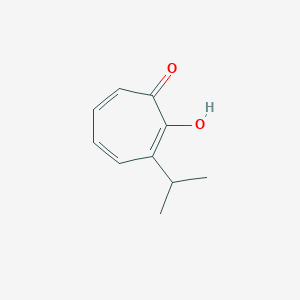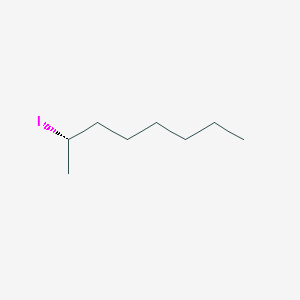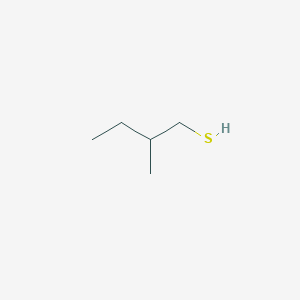
2-Methyl-1-butanethiol
Descripción general
Descripción
2-Methyl-1-butanethiol, also known as 1-mercapto-2-methylbutane or 2-methylbutyl mercaptan, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).
Aplicaciones Científicas De Investigación
Sulfide-Modified Vegetable Oils :
- 2-Methyl-1-butanethiol was used in ultraviolet-initiated thiol-ene reactions with canola and corn oils to produce sulfide-modified vegetable oils. These oils were characterized and analyzed, showing high yield and conversion of double bonds into thiol at specific reaction conditions (Bantchev et al., 2009).
Transformation Mechanism on Neutral Alumina :
- A study on the transformation mechanism of iso-butanethiol on neutral alumina found that it transformed into H2S in a free radical course. The presence of methanol in the reaction system led to the formation of methylthiol and dimethylsulfide (Yan et al., 2004).
Aroma Compound in Blackcurrant Berries :
- 4-Methoxy-2-methyl-2-butanethiol, a sulfur-containing aroma compound, was identified in blackcurrant berries. Its presence contributes to the aroma of blackcurrant berries, with varying concentrations among different cultivars (Jung et al., 2016).
Thermodynamic and Spectroscopic Properties :
- Thermodynamic and spectroscopic properties of 2-methyl-2-butanethiol were measured and used to study its chemical thermodynamic properties in the ideal gas state and its rotational isomerism (Scott et al., 1962).
Surface-Enhanced Raman Scattering :
- The surface-enhanced Raman scattering of 2-butanethiol was investigated in a silver sol. It was found that 2-butanethiol is chemisorbed dissociatively on the silver surface, providing insights into the molecular conformations and interactions with metal surfaces (Joo et al., 1987).
Conformational Behavior and Vibrational Spectra :
- The conformational behavior and vibrational spectra of 2-butanethiol were studied, revealing insights into the molecule's structure and dynamics at different temperatures (Nandy & Kastha, 1982).
Mecanismo De Acción
Target of Action
2-Methyl-1-butanethiol, also known as 2-Methylbutan-1-thiol , is a type of organic sulfur compound It’s known to have a strong odor and is used as an attractant for certain insects . It’s also indicated that it may have an impact on the respiratory system .
Mode of Action
Thiols, the class of compounds to which this compound belongs, are known to undergo reactions such as oxidation to form disulfides . This suggests that this compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
For instance, they can be oxidized by halogens to yield disulfides . Disulfides can form via a ‘disulfide exchange’ reaction with glutathione (GSSG), a process that can be described as a combination of two S N 2-like attacks .
Result of Action
Exposure to thiols, in general, can cause headaches and nausea . This is likely due to their strong and often unpleasant odor.
Safety and Hazards
2-Methyl-1-butanethiol is highly flammable and its vapors may form explosive mixtures with air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Análisis Bioquímico
Biochemical Properties
2-Methyl-1-butanethiol plays a significant role in biochemical reactions due to its thiol group, which is highly reactive. Thiols are known to participate in redox reactions, where they can act as reducing agents. In biochemical systems, this compound can interact with enzymes and proteins that contain disulfide bonds. The thiol group can reduce these disulfide bonds, leading to the formation of free thiol groups and the disruption of the protein’s tertiary structure. This interaction is crucial in processes such as protein folding and enzyme activity regulation .
Cellular Effects
This compound has various effects on cellular processes. It can influence cell signaling pathways by modifying the redox state of signaling molecules. For instance, the thiol group can interact with cysteine residues in proteins, leading to changes in their activity and function. This modification can affect gene expression and cellular metabolism. Additionally, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the interaction with cysteine residues in proteins, leading to the formation of mixed disulfides. This interaction can inhibit or activate enzymes, depending on the specific protein involved. For example, the modification of cysteine residues in transcription factors can alter their ability to bind DNA and regulate gene expression. Additionally, this compound can act as an antioxidant by scavenging ROS, thereby protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its effectiveness. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of antioxidant defense mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, such as oxidative stress and cellular damage. Studies have shown that high doses of this compound can lead to adverse effects, including liver and kidney damage, in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the thiol group to form sulfoxides and sulfones. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the levels of other metabolites by interacting with key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and the presence of specific transporters. These interactions can affect the compound’s bioavailability and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s localization can affect its interactions with other biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
2-methylbutane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQKBCSACFQGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862771 | |
| Record name | 1-Butanethiol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with disagreeable odour | |
| Record name | 2-Methyl-1-butanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/505/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
116.00 to 118.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methyl-1-butanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035418 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.842-0.847 | |
| Record name | 2-Methyl-1-butanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/505/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1878-18-8 | |
| Record name | 2-Methyl-1-butanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-butanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanethiol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanethiol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbutane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1-BUTANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZRO873BR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-1-butanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035418 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chirality of 2-methyl-1-butanethiol influence its interaction with gold nanoclusters?
A1: Research has shown that the chirality of this compound plays a crucial role in its interaction with gold nanoclusters like Au25(SR)18. While commercially available this compound is typically racemic, studies revealed a surprising enantiomeric excess (e.e.) of the (S)-enantiomer in these mixtures []. Interestingly, when used to synthesize Au25(SMeBu)18° clusters, a spontaneous resolution phenomenon occurs. Spectral data from ¹H NMR and circular dichroism (CD) spectroscopy, along with single-crystal X-ray crystallography, confirmed that only the (S)-enantiomer binds to the Au25 core when the starting thiol e.e. reaches approximately 75% []. This highlights a selective interaction dictated by the stereochemistry of the thiol ligand.
Q2: What role does this compound play in the volatile metabolome of Clostridioides difficile?
A2: this compound is a significant component of the volatile metabolome of Clostridioides difficile, contributing to the characteristic odor of this bacterium []. Research suggests that cysteine plays a vital role in the biosynthesis of this thiol and other sulfur-containing volatiles. A proposed pathway involves the formation of cystathionine analogs from cysteine, which are then converted to thiols like this compound. These thiols can be further oxidized to their corresponding disulfides []. This understanding of the volatile metabolome could offer insights into the metabolism and pathogenesis of C. difficile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


